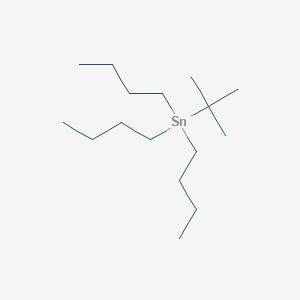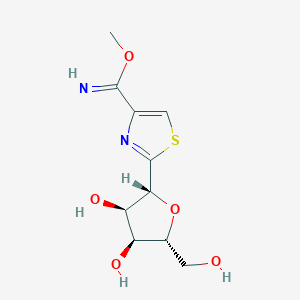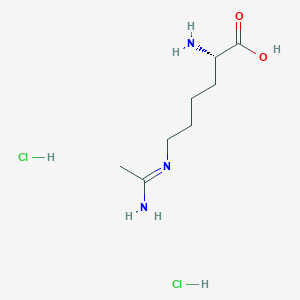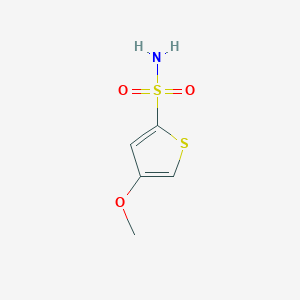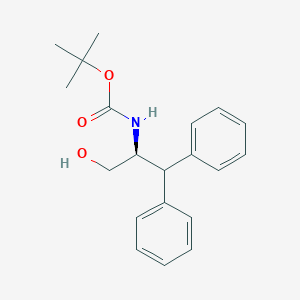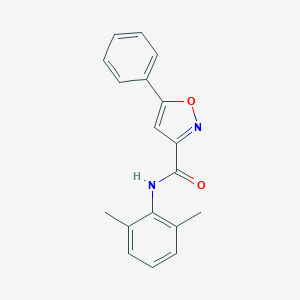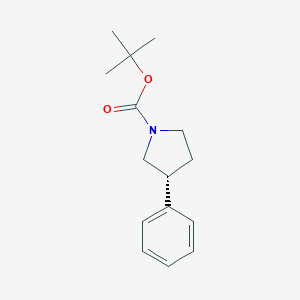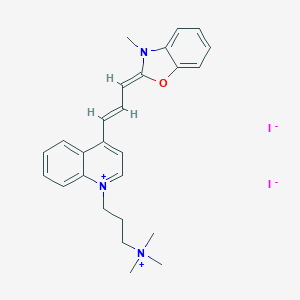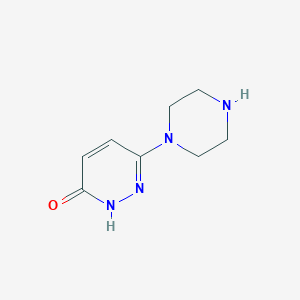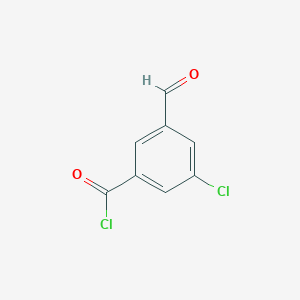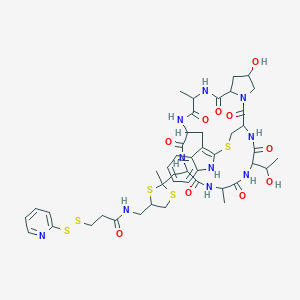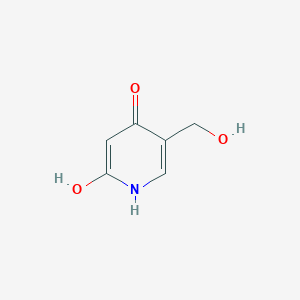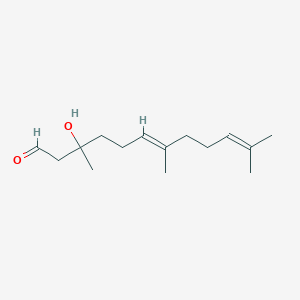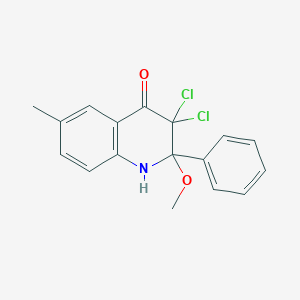![molecular formula C6H8N2O3 B116240 (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid CAS No. 144085-35-8](/img/structure/B116240.png)
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid, also known as Boc-L-2,3-diaminopropionic acid, is a chemical compound used in scientific research. It is a non-proteinogenic amino acid derivative that has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mechanism Of Action
The mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the synthesis of peptides. It has also been reported to have antibacterial activity against certain strains of bacteria.
Biochemical And Physiological Effects
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have potential as a therapeutic agent for the treatment of cancer. Additionally, it has been reported to have anti-inflammatory activity and to reduce oxidative stress in cells.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of peptidomimetics and cyclic peptides. However, one limitation is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
There are several future directions for the study of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid. One direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid and to explore its potential applications in bioimaging and other fields.
Synthesis Methods
The synthesis of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid involves the reaction of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acidaminopropionic acid with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Scientific Research Applications
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in various scientific research applications. It has been studied for its potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. It has also been used in the synthesis of cyclic peptides, which are cyclic compounds with potential applications in drug design and delivery. Additionally, (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in the synthesis of fluorescent probes for bioimaging applications.
properties
CAS RN |
144085-35-8 |
|---|---|
Product Name |
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(2S)-2-[(2-cyanoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
ZYJXOQHURIOCPD-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC#N |
SMILES |
CC(C(=O)O)NC(=O)CC#N |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC#N |
synonyms |
L-Alanine, N-(cyanoacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



